(+/-)-cis-anti-N2-BPDE-dG-15N5
Description
Properties
Molecular Formula |
C₃₀H₂₉¹⁵N₅O₇ |
|---|---|
Molecular Weight |
576.55 |
Synonyms |
[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine-15N5; Benzo[a]pyrene Guanosine deriv.-15N5; (+/-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene-15N5 |
Origin of Product |
United States |
Formation and Stereochemical Aspects of +/ Cis Anti N2 Bpde Dg Adducts
Metabolic Activation Pathways of Benzo[a]pyrene (B130552) to Diol Epoxides
The metabolic activation of benzo[a]pyrene is a critical prerequisite for its carcinogenic activity. This process transforms the chemically stable B[a]P into electrophilic metabolites capable of reacting with nucleophilic sites in DNA.
Enzymatic Conversion to BPDE Intermediates
The enzymatic conversion of benzo[a]pyrene to benzo[a]pyrene diol epoxides (BPDE) is a three-step process primarily carried out by microsomal enzymes. nih.gov
The initial step involves the oxidation of B[a]P at the 7,8-position by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form B[a]P-7,8-epoxide. oup.com This reaction is stereospecific, predominantly producing the (+)-(7R,8S)-epoxide.
In the second step, the B[a]P-7,8-epoxide is hydrolyzed by epoxide hydrolase to yield (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol). nih.gov This enzymatic hydration is also highly stereoselective.
The final activation step involves a second oxidation by cytochrome P450 enzymes at the 9,10-double bond of the B[a]P-7,8-diol. This reaction is stereoselective and yields two diastereomeric diol epoxides: the syn- and anti-BPDE. nih.gov The anti-BPDE isomer, where the epoxide oxygen is on the opposite side of the pyrene (B120774) ring relative to the 7-hydroxyl group, is the major product formed. nih.gov
| Step | Enzyme | Substrate | Product | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo[a]pyrene | B[a]P-7,8-epoxide | Predominantly (+)-(7R,8S)-epoxide |
| 2 | Epoxide Hydrolase | B[a]P-7,8-epoxide | (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | Highly stereoselective hydration |
| 3 | Cytochrome P450 (CYP1A1, CYP1B1) | (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | syn- and anti-BPDE | Predominantly anti-BPDE |
Stereochemical Diversity of BPDE Metabolites
The metabolic activation of benzo[a]pyrene results in a diverse array of stereoisomeric diol epoxides. The stereochemistry of these metabolites is a critical determinant of their reactivity and biological effects.
From the (-)-trans-7,8-diol precursor, two pairs of enantiomeric diol epoxides can be formed: the (+)- and (-)-syn-BPDE, and the (+)- and (-)-anti-BPDE. The (+)-anti-BPDE isomer is generally considered the most carcinogenic of the four. nih.gov The terms syn and anti refer to the stereochemical relationship between the epoxide ring and the benzylic 7-hydroxyl group. pnas.org In the syn diastereomer, they are on the same face of the pyrene ring system, while in the anti diastereomer, they are on opposite faces. pnas.org
The formation of these stereoisomers is a result of the stereoselective nature of the cytochrome P450 enzymes involved in the epoxidation of the B[a]P-7,8-diol. nih.gov The ratio of anti- to syn-BPDE formed can vary depending on the specific P450 isozyme involved.
| Diastereomer | Enantiomers | Key Stereochemical Feature |
|---|---|---|
| anti-BPDE | (+)-anti-BPDE and (-)-anti-BPDE | Epoxide oxygen and 7-hydroxyl group are on opposite faces of the pyrene ring. |
| syn-BPDE | (+)-syn-BPDE and (-)-syn-BPDE | Epoxide oxygen and 7-hydroxyl group are on the same face of the pyrene ring. |
Covalent Adduction at the N2 Position of Deoxyguanosine
The ultimate carcinogenic metabolites, the benzo[a]pyrene diol epoxides, are highly electrophilic and can react with nucleophilic sites in DNA, leading to the formation of covalent adducts. The exocyclic N2 amino group of deoxyguanosine is a primary target for this adduction.
Stereospecific Formation of (+/-)-cis-anti-N2-BPDE-dG Diastereomers
The reaction between anti-BPDE and the N2 position of deoxyguanosine (dG) is stereospecific. The epoxide ring of anti-BPDE can be attacked by the N2-amino group of guanine (B1146940), leading to the formation of a covalent bond at the C10 position of the BPDE molecule. This reaction can result in two different stereochemical outcomes at the C10 position, leading to the formation of trans and cis adducts. researchgate.net
The terms trans and cis refer to the relationship between the newly formed C10-N2 bond and the 9-hydroxyl group of the BPDE moiety. In the trans adduct, these two groups are on opposite sides of the pyrene ring, while in the cis adduct, they are on the same side. The reaction of racemic anti-BPDE with DNA yields a mixture of four stereoisomeric N2-dG adducts: (+)-trans-, (-)-trans-, (+)-cis-, and (-)-cis-anti-BPDE-N2-dG. researchgate.net While the trans adducts are generally the major products, the cis adducts are also formed in significant amounts. pnas.org
Influence of DNA Sequence Context on Adduct Formation
The efficiency and stereoselectivity of BPDE adduction to deoxyguanosine are significantly influenced by the local DNA sequence context. The bases flanking the target guanine residue can affect the accessibility of the N2 position and the stability of the non-covalent precursor complex between BPDE and DNA.
Studies have shown that the yield of BPDE-dG adducts is higher when the target guanine is flanked by pyrimidines compared to purines. nih.gov For instance, in single-stranded oligonucleotides, the percentage of modified strands was found to be 20% when the guanine was flanked by pyrimidines, whereas it was only 5-7% when flanked by purines. nih.gov This difference is attributed to steric hindrance from the bulkier purine (B94841) bases. nih.gov
Furthermore, the presence of a 5'-guanine has been shown to favor a conformation with strong interaction between the carcinogen and the DNA bases. nih.gov In contrast, a 5'-thymine leads to a more helix-external conformation of the adduct. nih.gov Methylation of cytosine in CpG sequences has also been shown to enhance the formation of BPDE-dG adducts. oup.com
| Flanking Sequence (5'-3') | Relative Adduct Yield | Observed Effect |
|---|---|---|
| Pyrimidine-G-Pyrimidine | High | Higher reaction yields. nih.gov |
| Purine-G-Purine | Low | Lower reaction yields due to steric hindrance. nih.gov |
| G-G-G | - | Adduct at the central guanine shows strong carcinogen-base interaction. nih.gov |
| T-G-G | - | Adduct at the 5'-guanine shows a primarily helix-external conformation. nih.gov |
| CpG (methylated) | Enhanced | Increased formation of BPDE-dG adducts. oup.com |
Conformation of (+/-)-cis-anti-N2-BPDE-dG within DNA Duplexes
The covalent attachment of the bulky BPDE moiety to the N2 position of deoxyguanosine significantly perturbs the local DNA structure. The conformation of the resulting adduct within the DNA duplex is dependent on the stereochemistry of the adduct.
NMR studies have revealed that the (+)-cis-anti-BPDE-dG adduct adopts an intercalative conformation where the benzo[a]pyrenyl ring is inserted into the DNA helix. nih.gov This intercalation displaces the modified deoxyguanosine and its complementary cytosine from their normal positions within the double helix. nih.gov The modified deoxyguanosine is typically displaced into the minor groove, while the opposing cytosine is pushed towards the major groove. nih.govnih.gov This base-displaced intercalative model is a hallmark of the cis-anti-BPDE-dG adduct.
| Adduct Stereoisomer | Conformation in DNA Duplex | Key Structural Features |
|---|---|---|
| (+)-cis-anti-N2-BPDE-dG | Intercalation with base displacement | - Benzo[a]pyrenyl ring intercalates into the helix.
|
| (+)-trans-anti-N2-BPDE-dG | Minor groove binding | - Benzo[a]pyrenyl ring resides in the minor groove.
|
Minor Groove Binding and Intercalation Dynamics
The covalent attachment of benzo[a]pyrene diol epoxide (BPDE) to the exocyclic N² amino group of deoxyguanosine (dG) results in the formation of stereoisomeric DNA adducts with distinct conformational properties. Unlike the trans-adducts, which typically reside in the DNA minor groove, the cis-isomers of anti-N²-BPDE-dG are characterized by a more disruptive binding mode involving intercalation of the bulky benzo[a]pyrene (BP) moiety into the DNA helix. researchgate.netresearchgate.netpnas.org
This intercalative conformation is largely driven by sterics. nih.gov In the cis configuration, the C9-OH and C8-OH groups of the BPDE are on the same side of the benzylic ring as the guanine base. nih.gov This arrangement creates steric hindrance that disfavors a stable conformation within the confines of the minor groove, compelling the large, hydrophobic pyrenyl ring to insert itself between the DNA base pairs. nih.gov This process is coupled with the displacement of the modified guanine base from its normal position in the helical stack. nih.govnih.gov
Solution structures determined by NMR spectroscopy and molecular mechanics have elucidated the dynamics and orientation of these adducts. nih.govnih.gov For the (+)-cis-anti-N²-BPDE-dG adduct, the benzo[a]pyrene ring intercalates into the helix, while the adducted deoxyguanosine is displaced into the minor groove. nih.govnih.gov Conversely, studies on the (-)-cis-anti-N²-BPDE-dG adduct have shown that while the BP ring also intercalates, the modified deoxyguanosine, along with its partner cytosine, is looped out into the major groove. nih.gov This fundamental difference in the positioning of the displaced nucleoside highlights how the stereochemistry of the adduct dictates its interaction with the DNA duplex. nih.gov The intercalation site itself becomes wedge-shaped to accommodate the BP ring, which stacks over the flanking Watson-Crick base pairs. nih.gov
| Adduct Stereoisomer | BP Moiety Conformation | Modified Guanine (dG) Position | Reference |
|---|---|---|---|
| (+)-cis-anti | Intercalated | Displaced into minor groove | nih.govnih.gov |
| (-)-cis-anti | Intercalated | Displaced into major groove | nih.gov |
| (+)-trans-anti | Minor groove aligned | Within helix (stacked) | nih.gov |
| (-)-trans-anti | Minor groove aligned | Within helix (stacked) | nih.gov |
Adduct-Induced DNA Structural Distortions
The formation of a (+/-)-cis-anti-N²-BPDE-dG adduct induces significant and localized distortions in the DNA double helix. The primary distortion stems from the intercalation of the bulky polycyclic aromatic hydrocarbon ring, which forces a disruption of the normal base-pairing and stacking interactions at the modification site. nih.govnih.gov
NMR and molecular dynamics studies have revealed several key structural perturbations:
Base Displacement and Disruption of Watson-Crick Pairing: The most profound distortion is the displacement of the modified deoxyguanosine from the helical stack. nih.gov In the case of the (+)-cis adduct, the modified dG is pushed into the minor groove. nih.gov For the (-)-cis adduct, both the modified dG and its partner cytosine are looped out into the major groove. nih.gov This displacement completely disrupts the Watson-Crick hydrogen bonding between the G-C pair at the adduct site. nih.gov
Helix Bending and Kinking: The insertion of the BP moiety between base pairs acts as a wedge, causing the DNA helix axis to bend. nih.gov Molecular dynamics simulations have confirmed that the local structure at the adduct position is considerably distorted, leading to a bent helix. nih.gov
Unwinding and Alteration of Helical Parameters: The intercalation necessitates a local unwinding of the DNA helix to create space for the BP ring. This leads to significant changes in local helical parameters, such as twist, rise, and slide, at the adduct site and in the immediately flanking base pairs.
Flipping Out of Nucleotides: The structural strain induced by the adduct can be so severe that it leads to the "flipping out" of nucleotides. This conformational feature is a shared characteristic between the (+)-cis-B[a]P-N²-dG adduct and other types of bulky DNA lesions. researchgate.net
These structural distortions are significantly more severe than those caused by the corresponding trans-adducts, which maintain the integrity of the base pair and induce a more subtle bend by residing in the minor groove. nih.gov The substantial disruption of DNA structure by the cis-adducts, including the breaking of hydrogen bonds and displacement of bases, creates a lesion that is readily recognized by the nucleotide excision repair (NER) machinery. researchgate.netnih.gov In fact, the cis-adducts are generally repaired more rapidly than their trans-counterparts, a difference that is attributed to the greater degree of helix distortion they induce. researchgate.netnih.gov
| Structural Parameter | Distortion Observed for cis-Adducts | Consequence | Reference |
|---|---|---|---|
| Base Pairing | Disruption of Watson-Crick H-bonds at lesion site | Loss of genetic information integrity at the modification site | nih.gov |
| Base Stacking | Modified dG is displaced from the helix (looped out) | Alters local DNA stability and conformation | nih.govnih.gov |
| Helical Axis | Bending and kinking at the adduct site | Global change in DNA shape, affecting protein interactions | nih.gov |
| Groove Dimensions | Widening of the intercalation site | Accommodation of the bulky BP moiety | nih.gov |
| Overall Conformation | Base-displaced intercalation | Creates a structure highly recognizable by NER proteins | researchgate.netresearchgate.net |
Biological Impact of +/ Cis Anti N2 Bpde Dg Adducts on Cellular Processes
Interference with DNA Replication and Translesion Synthesis (TLS)
When a DNA replication fork encounters a bulky lesion such as a (+/-)-cis-anti-N2-BPDE-dG adduct, the machinery responsible for accurate and efficient DNA duplication is brought to a halt. This stalling of the replication fork can lead to more severe outcomes like double-strand breaks and genomic instability. To cope with such obstacles, cells have evolved a DNA damage tolerance mechanism known as translesion synthesis (TLS), which employs specialized polymerases to replicate across the damaged template.
High-fidelity replicative DNA polymerases, such as those in the Pol I family, are responsible for the vast majority of DNA synthesis during replication. These enzymes possess a precisely shaped active site that accommodates standard Watson-Crick base pairs, ensuring a very low error rate. However, the bulky, helix-distorting nature of the (+/-)-cis-anti-N2-BPDE-dG adduct prevents it from fitting properly into this active site. The adduct physically obstructs the polymerase, effectively blocking the extension of the nascent DNA strand. This blockage halts the progression of the replication fork, signaling the need for an alternative mechanism to bypass the lesion.
To resolve stalled replication forks, cells recruit specialized Y-family DNA polymerases. These TLS polymerases have more open and flexible active sites that can accommodate bulky, distorted DNA adducts that block replicative polymerases. nih.gov This flexibility, however, often comes at the expense of fidelity. The bypass of (+/-)-cis-anti-N2-BPDE-dG adducts is a prime example of the dual nature of TLS, involving both error-free and error-prone pathways mediated by different Y-family members.
Human DNA Polymerase κ (Pol κ) is a key player in the translesion synthesis of N2-dG adducts. It is uniquely adapted to bypass these lesions in a largely error-free manner. nih.govnih.govoup.com Pol κ's active site can accommodate the bulky BPDE adduct and preferentially incorporates the correct nucleotide, cytosine (dCTP), opposite the adducted guanine (B1146940). nih.govnih.gov This accurate bypass helps to mitigate the mutagenic potential of the lesion, preserving the genetic sequence. The ability of Pol κ to perform this error-free synthesis is a critical component of the cellular defense against benzo[a]pyrene-induced DNA damage. oup.com
In contrast to Pol κ, human DNA Polymerase η (Pol η) bypasses BPDE-dG adducts in a predominantly error-prone fashion. nih.govnih.gov When Pol η encounters this lesion, it frequently misincorporates an adenine (B156593) (dATP) opposite the adducted guanine. nih.govnih.gov This misincorporation leads directly to G→T transversion mutations in subsequent rounds of replication. While Pol η's ability to bypass the lesion allows replication to continue, it comes at the high cost of introducing mutations. This process is believed to be a significant contributor to the mutagenic and carcinogenic effects of benzo[a]pyrene (B130552). nih.gov
The precise three-dimensional structure, or stereochemistry, of the BPDE-dG adduct significantly influences how it is processed by TLS polymerases. The (+)-cis and (-)-cis isomers present different shapes within the DNA helix, which affects the efficiency and fidelity of bypass.
For instance, studies have shown that error-prone nucleotide insertion by human Pol η is more efficient opposite the (+)-trans-anti-BPDE-N2-dG adduct than its (-)-trans counterpart. nih.gov While this specific finding relates to the trans isomer, it highlights the principle that stereochemistry is a critical determinant in the interaction between the damaged DNA and the TLS polymerase active site. In simian kidney (COS-7) cells, both the (+)-cis and (-)-cis adducts were found to be mutagenic, primarily causing G→T transversions, but they were equally mutagenic, suggesting that in this cellular context, the TLS machinery processes both cis stereoisomers with similar error rates. However, in E. coli, the (-)-cis adduct was found to be more mutagenic than the (+)-cis adduct, indicating that the replication machinery in different organisms can interact with these stereoisomers differently.
Bypass Mechanisms by Y-Family DNA Polymerases
Mutagenic Consequences of (+/-)-cis-anti-N2-BPDE-dG Adducts
When error-prone TLS polymerases, such as Pol η, bypass the (+/-)-cis-anti-N2-BPDE-dG adduct, the result is the introduction of mutations into the genome. The most common mutation observed is a G→T transversion. This occurs because Pol η preferentially inserts an adenine opposite the adducted guanine. During the next round of DNA replication, this misinserted adenine will then template the incorporation of a thymine (B56734), completing the G:C to T:A transversion.
Research using single-stranded DNA vectors containing site-specific (+)-cis-anti-BPDE-dG or (-)-cis-anti-BPDE-dG adducts has provided quantitative insight into their mutagenic potential in different cellular environments.
Table 1: Mutation Frequencies of cis-anti-BPDE-dG Adducts in COS-7 Mammalian Cells
This table details the frequency and type of mutations generated upon replication of DNA containing a single (+)-cis or (-)-cis-anti-BPDE-dG adduct in simian kidney (COS-7) cells.
| Adduct Stereoisomer | Mutation Frequency (%) | Predominant Mutation Type |
| (+)-cis-anti-BPDE-dG | 4.8 | G → T |
| (-)-cis-anti-BPDE-dG | 4.9 | G → T |
Data sourced from Moriya et al. (1998).
As the data indicates, both cis stereoisomers are similarly mutagenic in this mammalian cell system, inducing mutations in roughly 5% of replication events and almost exclusively causing G→T transversions. These findings underscore the role of these adducts as potent premutagenic lesions and highlight the error-prone nature of their bypass in mammalian cells, a key step in the chemical carcinogenesis initiated by compounds like benzo[a]pyrene.
Induction of Specific Mutational Signatures (e.g., G→T Transversions)
The presence of a (+/-)-cis-anti-N2-BPDE-dG adduct on a guanine base disrupts the normal template function of DNA during replication. When the replication machinery encounters this damaged base, it can lead to the misincorporation of an incorrect nucleotide opposite the lesion. A predominant mutational signature associated with BPDE is the G→T transversion. nih.govnih.gov This occurs because DNA polymerases, particularly translesion synthesis (TLS) polymerases, may preferentially insert an adenine (A) opposite the adducted guanine. nih.gov During the subsequent round of replication, this mismatched "A" will then template the incorporation of a thymine (T), completing the G to T substitution.
The specific type of mutation induced by the N2-dG adduct is not random and can be influenced by several factors, including the conformation of the adduct within the DNA helix and the surrounding DNA sequence context. nih.gov Molecular modeling studies have proposed that different spatial arrangements (conformations) of the bulky BPDE moiety in the DNA grooves can direct the polymerase to insert different bases. nih.gov For instance, research has shown that in a 5'-TGC-3' sequence context, the major adduct, (+)-trans-anti-BPDE-N2-dG, predominantly induces G→T mutations (approximately 97%), whereas in a 5'-CGT-3' context, the same adduct primarily causes G→A mutations (approximately 82%). nih.gov This highlights the critical role of the local DNA environment in determining the ultimate mutagenic outcome of the adduct.
| Mutational Signature | Frequency | DNA Sequence Context Example |
| G→T Transversion | ~97% | 5'-TGC-3' |
| G→A Transition | ~82% | 5'-CGT-3' |
Formation of Mutation Hotspots in Tumor Suppressor Genes (e.g., p53) and Oncogenes (e.g., K-ras)
The non-random formation and repair of (+/-)-cis-anti-N2-BPDE-dG adducts can lead to the accumulation of mutations at specific sites within the genome, known as mutation hotspots. These hotspots are frequently observed in critical genes that regulate cell growth and division, such as the tumor suppressor gene p53 and the oncogene K-ras. nih.gov The presence of BPDE-dG adducts has been identified at specific codons within these genes that are also known to be frequently mutated in smoking-associated cancers, particularly lung cancer. nih.govnih.gov
For example, studies have shown a correlation between BPDE-induced adduct formation and mutation hotspots in the p53 gene at codons 157, 248, and 273. nih.gov Similarly, in the K-ras gene, the majority of N2-BPDE-dG adducts were found to form at the first position of codon 12, which is consistent with the high frequency of G→T transversions observed at this site in lung tumors from smokers. nih.gov The preferential formation of adducts at these specific sites suggests that sequence-dependent chemical reactivity and structural factors play a role in directing the damage to these vulnerable locations. These targeted mutations can inactivate tumor suppressor genes or constitutively activate oncogenes, providing a direct mechanistic link between carcinogen exposure and the development of cancer.
| Gene | Common Codon Hotspots | Associated Cancer Type |
| p53 | 157, 248, 273 | Lung Cancer |
| K-ras | 12 | Lung Cancer |
Effects on DNA Transcription and Gene Expression Regulation
The impact of (+/-)-cis-anti-N2-BPDE-dG adducts extends beyond mutagenesis to affect the fundamental process of gene expression. The presence of these bulky lesions on the DNA template can directly interfere with transcription, the process of reading a gene to produce a messenger RNA (mRNA) molecule.
Transcriptional Stalling and Inhibition
When an elongating RNA polymerase complex encounters a (+/-)-cis-anti-N2-BPDE-dG adduct on the template DNA strand, its progression is often blocked. oup.com The bulky adduct physically obstructs the active site of the polymerase, preventing it from continuing along the DNA. This phenomenon, known as transcriptional stalling, can have significant consequences for the cell. oup.comnih.govnih.gov A prolonged stall can lead to the premature termination of transcription, resulting in a failure to produce the full-length mRNA and, consequently, the corresponding protein. This effective shutdown of gene expression can compromise cellular function and survival. oup.com Transcriptional stalling at a DNA lesion is also a key signal for initiating transcription-coupled repair (TCR), a specialized DNA repair pathway that preferentially removes damage from actively transcribed genes. oup.com
Cellular Dna Repair Pathways and Adduct Processing
Nucleotide Excision Repair (NER) as the Primary Excision Pathway
Nucleotide Excision Repair is the principal pathway responsible for the removal of BPDE-dG adducts from the genome. pnas.orgnih.gov This intricate process involves the recognition of the DNA lesion, followed by the excision of a short, single-stranded DNA fragment containing the adduct, and subsequent synthesis of a new, error-free DNA strand. The NER pathway is broadly divided into two sub-pathways: Global Genome Repair (GGR) and Transcription-Coupled Repair (TCR).
Global Genome Repair (GGR) and Transcription-Coupled Repair (TCR) are the two main sub-pathways of NER, each targeting BPDE-dG adducts in different genomic contexts. nih.govplos.org GGR is responsible for removing lesions throughout the entire genome, including non-transcribed regions and the non-transcribed strand of active genes. plos.orgeur.nl In contrast, TCR specifically targets lesions on the transcribed strand of actively expressed genes, which can block the progression of RNA polymerase. plos.orgeur.nlnih.gov
While both pathways contribute to the removal of BPDE-dG adducts, studies have shown that TCR can be more rapid and efficient in certain contexts. For instance, in human fibroblasts, the transcribed strand of the active HPRT gene was repaired approximately twice as fast as the non-transcribed strand. nih.gov However, other research suggests that the effect of TCR on BPDE-dG adducts is only moderate. This is because these lesions are relatively efficiently recognized by the core NER machinery, making the specialized role of TCR less pronounced compared to other types of DNA damage. nih.gov The biphasic pattern of BPDE adduct removal observed in some studies, with an initial rapid phase followed by a slower one, may reflect the combined actions of the faster TCR and the slower, more methodical GGR. researchgate.net
The initiation of GGR is critically dependent on the recognition of the DNA lesion by specialized protein complexes. The primary damage sensor in human GGR is the XPC-HR23B complex. nih.govnih.gov This complex does not recognize the adduct itself but rather the helical distortion and destabilization of the DNA duplex caused by the bulky BPDE moiety. nih.gov The binding of XPC-HR23B to the damaged site initiates the assembly of the NER machinery.
The efficiency of NER is not uniform across the genome and can be significantly influenced by the local DNA sequence context surrounding the BPDE-dG adduct. nih.gov Studies have shown that the rates of incision and removal of stereochemically identical BPDE-induced lesions can vary depending on the neighboring nucleotides. nih.gov For example, using the prokaryotic UvrABC system, it was demonstrated that repair was more efficient in a TGT sequence context compared to a CGC context (where G* represents the adducted guanine). nih.govnih.gov
These sequence-dependent variations in repair efficiency are thought to be related to differences in DNA conformation and flexibility induced by the adduct in various sequence contexts. pnas.org The local sequence can affect the degree of helix distortion, the stability of the DNA duplex, and the accessibility of the lesion to the NER machinery, all of which can modulate the rate of repair.
Influence of Adduct Stereochemistry on Repair Kinetics
The three-dimensional structure, or stereochemistry, of the BPDE-dG adduct plays a pivotal role in determining its recognition and processing by the NER pathway. The spatial arrangement of the bulky BPDE moiety relative to the DNA helix can significantly impact the kinetics of repair.
A key aspect of stereochemistry's influence is the differential repair of cis and trans isomers of BPDE-dG adducts. Research has demonstrated that adducts with a cis configuration are generally excised more efficiently by the NER machinery than their corresponding trans isomers. nih.govaacrjournals.org
One study found that changing the adduct configuration from trans to cis enhanced excision by about 10-fold. nih.gov This difference in repair efficiency is attributed to the distinct conformations these isomers adopt within the DNA double helix. The cis adducts tend to cause a greater distortion of the DNA structure, making them a more prominent target for recognition by the NER machinery. nih.gov Conversely, the biologically most prevalent (+)-trans-anti-BPDE-N2-dG adduct is repaired relatively inefficiently, which may contribute to its higher mutagenic and tumorigenic potential. nih.gov
| Adduct Configuration | Relative Excision Efficiency | Reference |
|---|---|---|
| (+)-trans-BPDE-N2-dG | Low (15 times less efficient than a standard AAF-C8-dG lesion) | nih.gov |
| (-)-trans-BPDE-N2-dG | Low (No significant difference from (+)-trans) | nih.gov |
| (+)-cis-BPDE-N2-dG | High (Enhanced about 10-fold compared to trans) | nih.gov |
| (-)-cis-BPDE-N2-dG | High (Enhanced about 10-fold compared to trans) | nih.gov |
Potential Involvement of Other DNA Repair Pathways
While NER is the primary mechanism for the removal of bulky BPDE-dG adducts, the potential involvement of other DNA repair pathways cannot be entirely excluded, particularly as backup or specialized systems. However, the major role of other pathways like Base Excision Repair (BER) is typically in the removal of smaller, non-helix-distorting lesions.
It is important to note that if adducts are not repaired, cells may employ translesion synthesis (TLS) polymerases to bypass the damage during DNA replication. nih.govnih.gov This is an error-prone process that can lead to the introduction of mutations. nih.gov Therefore, while not a repair pathway in the traditional sense, TLS is a crucial cellular response to persistent BPDE-dG adducts.
In some instances, for other types of complex DNA damage, multiple repair mechanisms can be involved. For example, certain adducts can be substrates for enzymes from different pathways. nih.gov However, for the bulky, helix-distorting (+/-)-cis-anti-N2-BPDE-dG adducts, the overwhelming body of evidence points to NER as the dominant, if not exclusive, excision repair pathway. nih.gov
Base Excision Repair (BER) for Minor Adducts and AP Sites
The Base Excision Repair (BER) pathway is a primary cellular defense mechanism responsible for correcting small, non-helix-distorting base lesions that arise from endogenous and exogenous sources, such as oxidation, deamination, and alkylation. youtube.com Although the bulky (+/-)-cis-anti-N2-BPDE-dG adduct itself is not a direct substrate for BER, the pathway is critical for repairing secondary lesions that can arise from the initial damage event. nih.govplos.org
Metabolic activation of benzo[a]pyrene (B130552) produces a spectrum of DNA adducts. While the N2-dG adduct is the most common, accounting for 80-90% of total adducts, minor adducts at other positions, such as N7 of guanine (B1146940) (N7-dG) and N3 of adenine (B156593), also form. nih.gov These minor adducts are often chemically unstable and can weaken the N-glycosidic bond that links the DNA base to the deoxyribose sugar. This instability can lead to spontaneous hydrolysis of the bond, resulting in the loss of the adducted purine (B94841) base—a process known as depurination. nih.govplos.org
The outcome of depurination is the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govplos.org These non-coding lesions are highly mutagenic and cytotoxic if left unrepaired, as they can block DNA replication and transcription. The BER pathway is the principal mechanism for the recognition and repair of AP sites. plos.orgnih.gov
The process for AP site repair via BER involves a series of coordinated enzymatic steps, as detailed in the table below.
| Step | Enzyme(s) Involved | Function |
| 1. AP Site Recognition and Incision | AP Endonuclease 1 (APE1) | Recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the lesion, creating a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribosephosphate (dRP) end. plos.org |
| 2. Gap Filling / DNA Synthesis | DNA Polymerase β (Pol β) | Fills the one-nucleotide gap by inserting the correct nucleotide opposite the corresponding base on the intact strand. |
| 3. End Processing | DNA Polymerase β (Pol β) | Removes the 5'-dRP residue left after the initial incision. |
| 4. Ligation / Sealing the Nick | DNA Ligase IIIα (in complex with XRCC1) | Seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand. |
Therefore, while NER is tasked with removing the primary bulky adduct, BER's involvement is essential for maintaining genomic integrity by resolving the AP sites generated from the breakdown of less stable, minor BPDE adducts. nih.govplos.org This highlights the complementary roles of different DNA repair pathways in managing the diverse spectrum of damage induced by a single genotoxic agent.
Role of DNA Glycosylases in Adduct Recognition
The BER pathway is initiated by a class of enzymes known as DNA glycosylases. nih.govresearchgate.net These enzymes are responsible for the initial recognition and excision of specific types of damaged or inappropriate bases from the DNA. youtube.com They function by scanning the DNA helix for lesions and, upon finding a target, catalyze the hydrolysis of the N-glycosidic bond to release the damaged base, thereby creating an AP site that is subsequently processed by the other BER enzymes like APE1. nih.gov
There are 11 known mammalian DNA glycosylases, each with specificity for a particular set of substrates, which are typically small lesions like oxidized or alkylated bases. researchgate.net The recognition process often involves the enzyme flipping the target nucleotide out of the DNA helix and into its active site pocket. nih.gov This mechanism allows the enzyme to precisely verify the nature of the damage before catalysis.
In the context of damage induced by benzo[a]pyrene diol epoxide (BPDE), the role of DNA glycosylases is not to directly recognize and excise the bulky (+/-)-cis-anti-N2-BPDE-dG adduct. The large, helix-distorting nature of this adduct makes it a poor substrate for the active sites of DNA glycosylases, which are tailored for much smaller modifications. nih.govnih.gov The primary responsibility for recognizing and removing such bulky lesions falls to the NER pathway. nih.govpnas.org
However, DNA glycosylases are integral to the BER response to BPDE-induced damage through their action on other potential lesions. For instance, the cellular environment that metabolizes benzo[a]pyrene can also generate reactive oxygen species, leading to oxidative DNA damage like 8-oxoguanine. This type of lesion is a classic substrate for a specific DNA glycosylase, 8-oxoguanine glycosylase (OGG1). While NER and BER were once viewed as entirely separate, there is growing evidence of interplay between the pathways. nih.gov
Advanced Methodologies for Research on +/ Cis Anti N2 Bpde Dg 15n5
Stable Isotope Labeling Mass Spectrometry (SILMS) for Adduct Quantification
Stable Isotope Labeling Mass Spectrometry (SILMS) is a powerful methodology that provides absolute quantification of DNA adducts. nih.gov This technique is superior to many previous methods because it offers high sensitivity and specificity, and crucially, it can differentiate between adducts formed from external (exogenous) and internal (endogenous) sources. nih.govtera.org The general workflow of SILMS involves exposing a biological system to a stable isotope-labeled carcinogen, followed by the measurement of the resulting labeled DNA adducts using highly sensitive mass spectrometry. nih.govtera.org This approach significantly improves the accuracy and reproducibility of DNA adduct quantification, which is essential for cancer risk assessment. nih.gov
Application of the 15N5 Isotope Label as an Internal Standard
In the context of BPDE-dG adduct analysis, the synthesized ¹⁵N₅-labeled analogue, (+/-)-cis-anti-N2-BPDE-dG-15N5, is employed as an internal standard (IS). nih.govresearchgate.net The addition of a known quantity of this stable isotope-labeled standard to a biological sample at an early stage of processing is a cornerstone of the isotope dilution method. nih.gov This strategy allows for the accurate correction of any analyte loss that may occur during the multiple steps of sample preparation, including DNA extraction, hydrolysis, and purification. nih.govnih.gov
During mass spectrometric analysis, the unlabeled (native) BPDE-dG adduct and the ¹⁵N₅-labeled internal standard are chemically identical and thus co-elute during chromatography but are readily distinguished by their mass-to-charge (m/z) ratio. researchgate.net Quantification is achieved by measuring the ratio of the signal intensity of the native adduct to that of the known amount of the ¹⁵N₅-IS. nih.gov This method improves the reliability and precision of the measurement, making it possible to detect very low levels of adducts in complex biological matrices like human DNA. nih.govjfda-online.com
Development and Validation of LC-MS/MS and HPLC-ESI-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), is the gold standard for the sensitive and specific quantification of DNA adducts like BPDE-dG. cdc.govescholarship.orgnih.gov The development of these methods involves optimizing chromatographic separation to resolve the adduct from the vast excess of normal nucleosides and other matrix components, as well as fine-tuning mass spectrometer parameters for maximum sensitivity. nih.govacs.org
Method validation is a critical process to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. youtube.com Key validation parameters include accuracy, precision, sensitivity (limit of detection and quantification), linearity, and recovery. jfda-online.comcdc.gov For BPDE-dG analysis, these methods have achieved remarkable sensitivity, capable of detecting as few as one adduct per 10⁸ to 10¹¹ normal nucleotides. cdc.govmdpi.com
| Validation Parameter | Description | Typical Finding for BPDE-dG Analysis | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | ~0.3-2.7 adducts per 10⁹ nucleotides. | jfda-online.comcdc.gov |
| Accuracy | The closeness of the measured value to the true value. | Inter- and intraday accuracy of 99-100%. | cdc.gov |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD). | Intra-assay RSD: 1.6-13.05%; Inter-assay RSD: 1.7-23.1%. | jfda-online.comcdc.gov |
| Recovery | The extraction efficiency of an analytical process, determined by comparing the analytical result from an extracted sample with that from a standard solution. | Mean recovery of 83.7% to 88.3% using ¹⁵N₅-BPDE-dG as an internal standard. | nih.gov |
Strategies for Distinguishing Exogenous and Endogenous Adduct Formation
A significant advantage of the SILMS methodology is its ability to differentiate between DNA adducts arising from external exposures (exogenous) and those formed by normal metabolic processes within the body (endogenous). nih.govtera.orgnih.gov While BPDE-dG is considered a biomarker of exogenous exposure to B[a]P, the strategy is paramount for other carcinogens like formaldehyde, which have both endogenous and exogenous sources. nih.govacs.org
The experimental approach involves exposing an animal or cell culture to a stable isotope-labeled version of the parent carcinogen (e.g., ¹³C- or ²H-labeled B[a]P). researchgate.net The carcinogen is then metabolized within the organism, and any resulting DNA adducts will carry the stable isotope label. nih.gov Mass spectrometry can then distinguish between the heavier, exogenously derived adducts and the lighter, unlabeled adducts formed from endogenous sources. researchgate.netresearchgate.net This allows researchers to accurately quantify the relative contribution of environmental exposure to the total DNA damage burden, which is critical for understanding dose-response relationships and assessing cancer risk. nih.gov
Site-Specific Adduct Mapping Techniques
Beyond simply quantifying the total number of adducts, it is crucial to understand their specific locations within the genome. The distribution of DNA damage is not random; certain sequences or genomic regions can be hotspots for adduct formation. nih.govmdpi.com Site-specific adduct mapping techniques provide this vital spatial information.
Use of Isotope-Labeled DNA Sequences for Precise Localization
To investigate how DNA sequence context influences adduct formation, researchers use a stable isotope labeling approach at the level of the DNA itself. nih.gov This technique involves synthesizing short DNA sequences (oligonucleotides) where a guanine (B1146940) (dG) at a specific, predetermined position is replaced with a ¹⁵N-labeled dG. nih.gov
These custom-built DNA strands are then reacted with BPDE. Subsequent enzymatic digestion and analysis by HPLC-ESI-MS/MS allow for the direct quantification of adduct formation at the labeled site versus the unlabeled sites. nih.gov The extent of adduct formation at the ¹⁵N-labeled guanine is determined directly from the peak area ratios of the labeled adduct (¹⁵N-N2-BPDE-dG) to the unlabeled adduct (N2-BPDE-dG). nih.gov Studies using this method on sequences from cancer-related genes like K-ras and p53 have revealed that adduct formation can differ by more than fivefold depending on the surrounding sequence context. nih.gov For instance, the presence of a 5-methylcytosine, an epigenetic mark, adjacent to the target guanine was shown to enhance the yield of N2-BPDE-dG. nih.gov
High-Resolution Genomic Mapping Approaches (e.g., BPDE-dG-Damage-seq)
To map the location of adducts on a genome-wide scale at single-nucleotide resolution, powerful techniques such as BPDE-dG-Damage-seq have been developed. nih.govoup.comnih.gov This method provides a comprehensive map of where BPDE-dG adducts form across the entire genome.
The general workflow for Damage-seq involves several key steps. nih.govoup.com First, genomic DNA is isolated from cells that have been exposed to BPDE. This DNA is then fragmented. An antibody specific to the BPDE-dG adduct is used to enrich for the DNA fragments containing the damage (immunoprecipitation). nih.govoup.com Following this enrichment, a DNA polymerase is used to synthesize a new DNA strand. The polymerase stalls and stops its extension immediately before the bulky BPDE-dG adduct. nih.gov These truncated fragments are then collected, prepared into sequencing libraries, and analyzed using next-generation sequencing. The location of the adduct is precisely mapped to the nucleotide preceding the start of the sequencing read. nih.gov
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. BPDE Exposure | Human cells (e.g., lung cells) are treated with BPDE. | To induce the formation of BPDE-dG adducts in the genome. | nih.gov |
| 2. DNA Isolation & Fragmentation | Genomic DNA is extracted from the cells and broken into smaller fragments (e.g., by sonication). | To prepare the DNA for subsequent steps. | nih.gov |
| 3. Immunoprecipitation (IP) | An antibody that specifically binds to BPDE-dG adducts is used to pull down and enrich the DNA fragments containing the damage. | To increase the sensitivity of the method by concentrating the damaged DNA. | oup.comnih.gov |
| 4. Polymerase Extension | A high-fidelity DNA polymerase is used to synthesize a complementary strand. The polymerase stops one base before the bulky BPDE-dG adduct. | To mark the precise location of the DNA adduct. | nih.govnih.gov |
| 5. Library Preparation & Sequencing | Adapters are ligated to the ends of the truncated DNA fragments, which are then amplified and sequenced using next-generation sequencing (NGS). | To generate millions of sequence reads corresponding to the damaged sites. | pnas.org |
| 6. Data Analysis | Sequencing reads are aligned to the human reference genome. The start of each read (-1 position) indicates the single-nucleotide location of a BPDE-dG adduct. | To create a high-resolution, genome-wide map of BPDE-dG damage. | nih.govethz.ch |
These mapping studies have provided significant insights, revealing that BPDE-dG adducts form preferentially in certain genomic regions, such as those with specific sequence motifs (e.g., CpG sites) and in areas of active and accessible chromatin. oup.com Furthermore, by comparing these damage maps to the mutational signatures found in smoking-related lung cancers, researchers have established a direct link between the location of BPDE-dG adducts and the mutations that drive cancer. nih.gov
Structural and Mechanistic Studies of Adduct-Protein Interactions
The presence of a bulky DNA adduct such as (+/-)-cis-anti-N2-BPDE-dG distorts the regular structure of the DNA double helix, posing a significant challenge to the cellular machinery responsible for DNA replication and repair. Understanding how proteins involved in these processes recognize and interact with such lesions at a molecular level is crucial for elucidating the mechanisms of mutagenesis and carcinogenesis. Advanced structural and biochemical techniques are employed to probe these intricate interactions.
Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution insights into the three-dimensional architecture of DNA-protein complexes. These methods can reveal the precise conformational changes in both the DNA and the protein upon binding, which are critical for understanding the mechanism of lesion recognition and processing.
Co-crystallization and X-ray Crystallography: This technique involves crystallizing a complex of a protein (e.g., a DNA repair enzyme) bound to a short piece of DNA containing the (+/-)-cis-anti-N2-BPDE-dG adduct. By diffracting X-rays through the crystal, a detailed electron density map can be generated, allowing for the determination of the atomic coordinates of the entire complex.
Studies have focused on proteins from the Nucleotide Excision Repair (NER) pathway, which is the primary mechanism for removing bulky adducts like BPDE-dG in humans. nih.govfrontiersin.org The damage recognition protein XPC-RAD23B (or its yeast homolog Rad4/Rad23) is a key candidate for such studies. acs.org A crystal structure would reveal:
How the protein's binding pocket accommodates the bulky BPDE moiety.
Specific amino acid residues that make contact with the adduct and the surrounding DNA.
The extent to which the DNA is bent or unwound upon protein binding.
How the adducted guanine and its partner cytosine are positioned within the complex, including whether the damaged base is "flipped out" of the DNA helix. acs.org
While obtaining well-diffracting crystals of such complexes is challenging, the resulting structures provide invaluable static snapshots of the recognition event. For example, studies on the yeast NER recognition factor Rad4 have shown how it binds to other bulky lesions, flipping out the damaged nucleotides and inserting a protein hairpin into the resulting gap in the DNA duplex. acs.org
NMR Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of macromolecules in solution, which more closely mimics the cellular environment. For adduct-protein interaction studies, specific nuclei within the adduct, the DNA, or the protein can be isotopically labeled (e.g., with ¹⁵N, as in (+/-)-cis-anti-N2-BPDE-dG-¹⁵N₅, or ¹³C).
NMR can determine:
The solution structure of the DNA duplex containing the adduct, revealing lesion-induced conformational changes like base-displaced intercalation. researchgate.net
Changes in the chemical environment of specific atoms upon protein binding, identifying the interfaces of interaction.
The dynamics of the complex, providing information on the flexibility and conformational changes that occur during the recognition and verification process.
NMR studies have been instrumental in defining the conformations of various BPDE-dG adducts within DNA duplexes. The (+)-cis-BPDE-dG adduct, for instance, is known to adopt a base-displaced intercalative conformation where the bulky pyrene (B120774) ring system is inserted into the DNA helix, displacing the modified guanine into the minor groove. researchgate.netmdpi.com This significant distortion is a key feature recognized by the NER machinery.
| Technique | Information Gained | Relevance to (+/-)-cis-anti-N2-BPDE-dG-Protein Interactions |
| X-ray Crystallography | High-resolution 3D structure of the DNA-protein complex. | Provides a static, atomic-level view of how a repair protein (e.g., XPC) specifically recognizes the shape of the distorted DNA helix containing the adduct. |
| NMR Spectroscopy | Structure and dynamics of the complex in solution. | Reveals the conformational changes in both DNA and protein upon binding and can track the dynamics of the recognition process. |
Biochemical assays are essential for understanding the functional consequences of adduct-protein interactions. Enzyme kinetics studies measure the rates of enzymatic reactions, providing quantitative data on how a DNA lesion like (+/-)-cis-anti-N2-BPDE-dG affects the efficiency and fidelity of DNA polymerases and the activity of repair enzymes.
DNA Polymerase Kinetics: When a replicative DNA polymerase encounters a bulky adduct, its progression along the DNA template is often impeded. This can lead to replication fork stalling, which, if not resolved, can trigger cell death. iitb.ac.in Specialized translesion synthesis (TLS) polymerases may be recruited to bypass the lesion, though often with reduced accuracy, leading to mutations. nih.gov
Kinetic studies typically measure the rates of nucleotide incorporation opposite and beyond the adduct. Steady-state kinetic analysis is used to determine two key parameters:
Kₘ (Michaelis constant): Represents the substrate (dNTP) concentration at which the reaction rate is half of its maximum. It is an indicator of the enzyme's affinity for the substrate.
Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. This is related to the catalytic rate constant, k꜀ₐₜ .
The presence of the (+/-)-cis-anti-N2-BPDE-dG adduct is expected to significantly alter these parameters. The catalytic efficiency of the polymerase is often expressed as k꜀ₐₜ/Kₘ .
Expected Kinetic Effects of the (+/-)-cis-anti-N2-BPDE-dG Adduct on a Replicative DNA Polymerase:
Increased Kₘ: The distorted template may reduce the affinity of the polymerase for the correct incoming nucleotide, leading to a higher Kₘ.
Decreased Vₘₐₓ/k꜀ₐₜ: The adduct in the active site can hinder the conformational changes required for catalysis, drastically slowing the rate of nucleotide incorporation. ewha.ac.kr
The table below illustrates a conceptual comparison of kinetic parameters for a DNA polymerase on an undamaged template versus one containing the cis-BPDE-dG adduct.
| Kinetic Parameter | Undamaged Guanine | (+/-)-cis-anti-N2-BPDE-dG Adduct | Expected Outcome |
| Kₘ (µM) | Low | High | Decreased binding affinity for dNTPs. |
| k꜀ₐₜ (s⁻¹) | High | Very Low | Significantly slower rate of nucleotide incorporation. |
| k꜀ₐₜ/Kₘ (µM⁻¹s⁻¹) | High | Very Low | Drastic reduction in overall catalytic efficiency. |
Nucleotide Excision Repair (NER) Kinetics: Kinetic assays can also be used to measure the efficiency of adduct removal by the NER machinery. Studies have shown that the (+/-)-cis-anti-N2-BPDE-dG adduct is a good substrate for NER, being excised more efficiently than its trans stereoisomer. researchgate.net By incubating adduct-containing DNA with cell extracts or purified NER proteins, the rate of excision of the damaged fragment can be quantified over time, allowing for a determination of the repair efficiency for this specific lesion. nih.gov
Experimental Models and Systems for Investigating +/ Cis Anti N2 Bpde Dg Adducts
In Vitro Biochemical Systems for Adduct Formation and Enzymatic Processing
In vitro systems provide a controlled environment to study the specific interactions between the (+/-)-cis-anti-N2-BPDE-dG adduct and biological macromolecules, free from the complexity of a living cell. These biochemical assays are fundamental for dissecting the molecular mechanisms of adduct formation and the enzymatic processes that recognize and repair this type of DNA lesion.
A primary in vitro tool involves the use of synthetic DNA fragments, or oligonucleotides, containing a site-specifically placed (+/-)-cis-anti-N2-BPDE-dG adduct. nih.gov These modified oligonucleotides serve as precise substrates to probe the structural and functional consequences of the adduct.
Low-temperature fluorescence spectroscopy is another powerful technique used with these systems. This method provides insights into the conformation of the pyrenyl residue of the adduct relative to the DNA helix. Such analyses have revealed that both (+)-cis and (-)-cis adducts tend to adopt an intercalated conformation, where the bulky pyrene (B120774) moiety is inserted between the DNA base pairs. nih.govnih.gov This contrasts with some trans adducts, which are more likely to reside in an external conformation. nih.gov These conformational differences are critical as they influence the recognition and processing by DNA repair enzymes.
These oligonucleotide-based systems are also crucial for studying the fidelity of DNA synthesis past the lesion, a process known as translesion synthesis. By using a modified oligonucleotide as a template, researchers can assess how different DNA polymerases behave when they encounter the adduct.
To understand the enzymatic processing of (+/-)-cis-anti-N2-BPDE-dG adducts, researchers use reconstituted systems containing purified components of DNA replication and repair machinery. These cell-free systems allow for the detailed examination of specific enzymatic activities without interference from other cellular processes.
For DNA repair studies, the key system is the Nucleotide Excision Repair (NER) pathway. The prokaryotic NER system can be reconstituted using the purified UvrA, UvrB, and UvrC proteins (also known as the ABC excinuclease). nih.govunc.edu By incubating an oligonucleotide containing a cis-BPDE-dG adduct with these proteins, scientists can directly measure the efficiency of adduct recognition and incision. Research has shown that the UvrABC system from Bacillus caldotenax incises BPDE adducts formed on supercoiled DNA much more efficiently than those on linear DNA, suggesting that DNA topology influences adduct conformation and subsequent repair. nih.gov Specifically, supercoiling promotes the formation of intercalated cis-adducts, which are better substrates for the NER machinery. nih.gov
Similarly, reconstituted systems with human DNA polymerases, such as polymerase eta (Polη) and polymerase kappa (Polκ), are used to study translesion synthesis. nih.gov These experiments reveal the efficiency and accuracy of DNA synthesis opposite the adduct. For example, studies with the related trans-anti-BPDE-N2-dG adducts have shown that human Polη predominantly inserts an adenine (B156593) opposite the lesion but struggles to extend the DNA strand further. nih.govresearchgate.net The subsequent extension can then be carried out by another polymerase like Polκ, demonstrating a two-polymerase mechanism for bypassing the damage. nih.gov These findings highlight how the stereochemistry of the adduct influences the fidelity of DNA replication. nih.gov
| In Vitro System | Components | Key Research Findings for BPDE-dG Adducts |
| Oligonucleotide-PAGE | Synthetic DNA duplex with site-specific adduct, polyacrylamide gel | Adducts induce structural distortions in the DNA helix, affecting electrophoretic mobility. nih.gov |
| Fluorescence Spectroscopy | Synthetic DNA duplex with site-specific adduct | Provides evidence that cis-adducts are typically intercalated within the DNA helix. nih.govnih.gov |
| Prokaryotic NER System | Adducted DNA substrate, purified UvrA, UvrB, UvrC proteins | Demonstrates incision of BPDE adducts; efficiency is influenced by DNA topology (supercoiled vs. linear). nih.gov |
| Translesion Synthesis Assay | Adducted DNA template, purified DNA polymerases (e.g., Polη, Polκ) | Reveals polymerase-specific efficiency and fidelity of nucleotide insertion opposite the adduct and subsequent extension. nih.gov |
Cell Culture Models for Cellular Response Studies
Cell culture models are indispensable for studying the cellular consequences of (+/-)-cis-anti-N2-BPDE-dG adducts in a biological context. These models bridge the gap between in vitro biochemical assays and complex in vivo animal studies, allowing for the investigation of cellular responses such as DNA repair, mutagenesis, and cytotoxicity.
A variety of human cell lines are employed to understand the effects of BPDE-dG adducts. The choice of cell line often depends on the specific biological question being addressed. For example, human bronchial epithelial cells (BEAS-2B) are relevant for studying smoking-related lung cancer. nih.gov Studies using these cells have helped map the distribution of N2-BPDE-dG adducts at single-nucleotide resolution within the human genome. nih.gov
Human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) are also widely used. nih.govjksus.org These lines are valuable for assessing the formation of BPDE:deoxyguanosine adducts and for screening the cytotoxic effects of compounds that might modulate DNA damage. jksus.orgresearchgate.net For instance, research has demonstrated the formation of the (+)-anti-BaPDE:deoxyguanosine adduct in both normal human mammary epithelial cells and the MCF-7 cancer cell line. researchgate.net The detection of BPDE-N2-dG adducts in human oral buccal cells further highlights the relevance of these adducts in tissues directly exposed to carcinogens. nih.gov
Beyond human cell lines, other mammalian and prokaryotic systems provide valuable comparative insights. Simian kidney cells (COS-7) have been used alongside prokaryotic models to study the mutagenic potential of site-specifically positioned BPDE-dG adducts. nih.gov
In these experiments, a vector containing a single (+)-cis or (-)-cis adduct is introduced into the cells. The cells' replication machinery then processes the vector, and the resulting mutations are analyzed. Such studies have shown that in COS cells, both cis adducts are mutagenic, primarily causing G → T transversions, and they are approximately equally mutagenic. nih.gov
The bacterium Escherichia coli (E. coli) is a powerful prokaryotic model for these studies. Its well-characterized DNA repair pathways allow for detailed genetic analysis. When vectors containing BPDE-dG adducts are replicated in E. coli, the presence of the adduct strongly inhibits transformation, an effect that can be partially overcome by inducing the SOS DNA damage response. nih.gov Comparative studies have revealed that in E. coli, the (-)-cis adduct is consistently more mutagenic than the (+)-cis adduct. nih.gov This demonstrates that the mutagenic outcome of a DNA adduct is highly dependent on the replication and repair context of the specific biological system. nih.gov
| Cell System | Model Type | Key Research Findings for cis-BPDE-dG Adducts |
| Human Bronchial Epithelial Cells (BEAS-2B) | Human, Non-cancerous | Used to map adduct formation across the genome at high resolution. nih.gov |
| Human Oral Buccal Cells | Human, Primary | Levels of BPDE-N2-dG are significantly higher in smokers compared to non-smokers. nih.gov |
| MCF-7, HepG2 | Human, Cancer | Utilized to study adduct formation and assess cytotoxicity of related compounds. nih.govjksus.orgresearchgate.net |
| Simian Kidney Cells (COS-7) | Mammalian, Non-human | (+)-cis and (-)-cis adducts are mutagenic, causing G → T transversions with similar frequency. nih.gov |
| Escherichia coli | Prokaryotic | Adducts are highly mutagenic and block replication; the (-)-cis adduct is more mutagenic than the (+)-cis adduct. nih.gov |
Animal Models for In Vivo Adduct Formation and Repair Dynamics
While cell culture models provide critical information on cellular processes, animal models are essential for understanding the dynamics of adduct formation, distribution, and repair within the context of a whole organism. These in vivo studies account for complex physiological processes, including metabolic activation of parent compounds, distribution to different tissues, and organ-specific DNA repair capacities.
Studies in mice, for example, have been instrumental in demonstrating the carcinogenic potential of benzo[a]pyrene (B130552), the precursor to BPDE. Although direct studies focusing solely on the in vivo repair dynamics of the (+/-)-cis-anti-N2-BPDE-dG adduct are complex, broader studies on cisplatin-induced adducts provide a framework for how such research is conducted. nih.gov By treating mice with a DNA-damaging agent and analyzing various organs (e.g., kidney, liver, lung, spleen) at different time points, researchers can map the genome-wide profiles of DNA damage formation and excision repair. nih.gov These studies reveal that different organs can have distinct spectra of damage and repair, which are often associated with tissue-specific gene expression and chromatin structure. nih.gov
Applying such methodologies to BPDE would allow scientists to investigate how (+/-)-cis-anti-N2-BPDE-dG adducts form and are repaired in different tissues in vivo. This is crucial for understanding why certain organs are more susceptible to the carcinogenic effects of polycyclic aromatic hydrocarbons. These models are vital for linking adduct formation and persistence to long-term biological outcomes like tumor initiation.
Future Directions and Emerging Research Avenues
Interplay of Adducts with Epigenetic Modifications (e.g., DNA Methylation)
Emerging research indicates a significant interplay between the formation of BPDE-DNA adducts and epigenetic modifications, particularly DNA methylation. Studies have shown that DNA methylation can influence the susceptibility of specific genomic regions to damage from agents like benzo[a]pyrene (B130552) diol epoxide (BPDE).
Research has demonstrated that the yield of N2-BPDE-dG adducts is enhanced in the presence of a 5-methyl substituent on the cytosine base paired with the target guanine (B1146940). technologynetworks.com This suggests that epigenetic marks can create hotspots for DNA adduct formation. One study found that BPDE damage formation is significantly enhanced by DNA methylation. epa.gov This enrichment of BPDE-dG adducts in methylated regions was observed both in cells and in vitro with purified DNA. epa.gov The sequence context also appears to play a crucial role, with the effect of DNA methylation on adduct formation being dependent on the surrounding DNA sequence. epa.gov
This intricate relationship has profound implications for understanding cancer risk. Since DNA methylation patterns are altered in many cancers and can be influenced by environmental factors, understanding how these epigenetic changes affect the landscape of DNA adduct formation is a critical area of future investigation. The table below summarizes key findings from relevant studies.
| Research Finding | Experimental System | Key Implication | Reference(s) |
| Enhanced N2-BPDE-dG formation at guanines paired with 5-methylcytosine. | K-ras and p53 gene-derived DNA sequences. | DNA methylation may direct adducts to specific genomic locations, including cancer-related genes. | technologynetworks.com |
| Significant enrichment of BPDE-dG adducts in methylated genomic regions. | In vitro treated DNA and cellular models. | The epigenetic landscape is a key determinant of DNA damage susceptibility. | epa.gov |
| Loss of damage enrichment in methylated regions after dilution of DNA methylation. | Amplified genomic DNA treated with BPDE in vitro. | Directly links the presence of DNA methylation to increased adduct formation. | epa.gov |
High-Throughput Screening for Adduct-Modulating Agents
High-throughput screening (HTS) presents a powerful strategy for identifying small molecules that can modulate the formation, repair, or biological consequences of (+/-)-cis-anti-N2-BPDE-dG-15N5 adducts. These "adduct-modulating agents" could serve as novel chemopreventive or therapeutic compounds. HTS assays can be designed to screen large chemical libraries for compounds that either inhibit the metabolic activation of benzo[a]pyrene, enhance the fidelity or efficiency of DNA repair pathways that remove these adducts, or mitigate the downstream mutagenic effects.
While direct HTS for modulators of this specific adduct is not yet widely reported, the methodologies are well-established in related fields. For instance, HTS has been successfully employed to identify inhibitors of key DNA damage response proteins. Fluorescence Resonance Energy Transfer (FRET)-based HTS assays have been developed to screen for inhibitors of the PARP-HPF1 interaction, which is critical for a specific type of DNA damage repair. researchgate.netnih.govnih.gov This approach could be adapted to screen for compounds that enhance the activity of proteins involved in nucleotide excision repair (NER), the primary pathway for removing bulky adducts like BPDE-dG.
The general workflow for such an HTS campaign would involve:
Assay Development: Creating a robust and automatable assay that reports on a specific aspect of adduct biology (e.g., enzymatic activity of a metabolizing enzyme, a key step in DNA repair).
Library Screening: Screening thousands to millions of compounds for their ability to alter the assay signal.
Hit Validation and Triage: Confirming the activity of initial "hits" through secondary assays to eliminate false positives and prioritize the most promising candidates.
Lead Optimization: Chemically modifying the validated hits to improve their potency, selectivity, and pharmacological properties.
The table below outlines potential HTS strategies for identifying adduct-modulating agents.
| HTS Target/Strategy | Assay Principle | Potential Outcome |
| Inhibition of Metabolic Activation | Cell-free or cell-based assays measuring the activity of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). | Identification of compounds that prevent the formation of the reactive BPDE metabolite. |
| Enhancement of DNA Repair | Assays measuring the activity of key NER proteins or reporter systems that quantify the removal of DNA lesions. | Discovery of molecules that boost the cell's natural ability to repair BPDE-dG adducts. |
| Modulation of DNA Damage Signaling | High-content imaging or reporter gene assays to detect the activation of DNA damage response pathways (e.g., p53 activation). | Finding compounds that promote appropriate cellular responses to damage, such as cell cycle arrest or apoptosis. |
Integration of Multi-Omics Data for Comprehensive Understanding of Adduct Biology
A comprehensive understanding of the biological impact of this compound requires moving beyond the study of the adduct in isolation. The integration of multiple "omics" datasets—a field known as multi-omics—offers a systems-level perspective on the interplay between adduct formation and cellular function. consensus.app This approach combines data from genomics, transcriptomics, proteomics, metabolomics, and the emerging field of "adductomics" (the global analysis of DNA adducts) to build a holistic model of adduct biology. acs.orgnih.govresearchgate.net
For example, integrating different omics data can help elucidate how genetic variations (genomics) in metabolic or DNA repair genes influence the levels of BPDE-dG adducts (adductomics). nih.gov This can be further linked to changes in gene expression (transcriptomics) and protein levels (proteomics) in pathways responding to the DNA damage. epa.govnih.gov One study has already utilized a multi-omics network approach, which included gut microbiota analysis, to investigate the role of benzo[a]pyrene in ovarian cancer, highlighting the complex interactions between environmental exposures, host factors, and disease. nih.gov
The goal of such integrative analyses is to:
Identify Biomarkers: Discover multi-omic signatures that can predict susceptibility to adduct formation or the risk of adverse health outcomes.
Uncover Mechanisms: Reveal novel pathways and biological networks that are perturbed by the presence of BPDE-dG adducts.
Develop Predictive Models: Create computational models that can predict the biological consequences of exposure to adduct-forming chemicals.
The table below details the types of data and the potential insights that can be gained from a multi-omics approach to studying adduct biology.
| Omics Layer | Data Type | Potential Insights |
| Adductomics | Comprehensive profile of DNA adducts. | Quantifies the extent and types of DNA damage following exposure. |
| Genomics | DNA sequence variations (e.g., SNPs) in metabolic and repair genes. | Identifies genetic predispositions to higher adduct burdens. |
| Epigenomics | DNA methylation and histone modification patterns. | Reveals how the epigenetic landscape influences adduct formation and repair. |
| Transcriptomics | Gene expression profiles (mRNA levels). | Shows which cellular pathways are activated or repressed in response to adducts. |
| Proteomics | Protein abundance and post-translational modifications. | Characterizes the protein-level response to DNA damage, including the activation of repair enzymes. |
| Metabolomics | Profiles of small molecule metabolites. | Elucidates alterations in cellular metabolism resulting from the stress of DNA damage. |
| Microbiomics | Composition and function of the gut microbiota. | Investigates the role of microbial metabolism of parent compounds in modulating adduct formation. nih.gov |
By integrating these diverse datasets, researchers can construct a more complete and dynamic picture of how this compound is formed, processed by the cell, and how it ultimately contributes to mutagenesis and disease.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing (±)-cis-anti-N2-BPDE-dG-15N5?
- Methodology : Synthesis typically involves reacting benzo[a]pyrene diol epoxide (BPDE) with isotopically labeled deoxyguanosine (dG-15N5) under controlled pH and temperature. Purification is achieved via reverse-phase HPLC, with characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . For novel compounds, ensure purity >95% (HPLC) and provide full spectral data (e.g., ¹H/¹³C NMR, UV-Vis) in supplementary materials .
Q. Why is 15N5 isotopic labeling critical in studying this compound?
- Methodology : The 15N5 label enables precise tracking of dG adducts in complex biological matrices (e.g., DNA hydrolysis products) via mass spectrometry. It serves as an internal standard for quantification, minimizing matrix effects and improving signal-to-noise ratios in isotope dilution assays .
Q. How do researchers validate the stereochemical configuration (cis-anti) of this adduct?
- Methodology : Use 2D NMR techniques (e.g., NOESY) to confirm spatial proximity between BPDE and dG moieties. Compare retention times with synthetic standards in chiral chromatography. Computational modeling (e.g., density functional theory) can predict NMR chemical shifts to validate configurations .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in quantifying (±)-cis-anti-N2-BPDE-dG-15N5 across LC-MS/MS platforms?
- Methodology : Cross-validate using multiple transition monitoring (MRM) channels and harmonize collision energy settings. Employ a pooled reference sample to calibrate inter-laboratory variability. Triangulate data with orthogonal techniques (e.g., 32P-postlabeling) .
Q. How can computational models enhance the study of this adduct’s DNA binding dynamics?
- Methodology : Molecular dynamics (MD) simulations can predict adduct stability in duplex DNA. Pair with experimental data (e.g., circular dichroism) to assess helix distortion. Use quantum mechanical/molecular mechanical (QM/MM) methods to model reaction pathways with 15N5-labeled substrates .
Q. What are the challenges in detecting (±)-cis-anti-N2-BPDE-dG-15N5 in in vivo samples, and how are they mitigated?
- Methodology : Low adduct abundance requires nanoflow LC-MS/MS with pre-concentration steps (e.g., immunoaffinity columns). Validate recovery rates using spiked 15N5 internal standards. Optimize enzymatic digestion (e.g., nuclease P1) to minimize artifactual adduct formation .
Q. How do pH and temperature affect the stability of (±)-cis-anti-N2-BPDE-dG-15N5 during storage?
- Methodology : Conduct accelerated stability studies under varying conditions (e.g., 4°C vs. -80°C, pH 5–9). Monitor degradation via LC-UV/MS and compare kinetics using Arrhenius modeling. Store lyophilized samples in inert atmospheres to prevent oxidation .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in (±)-cis-anti-N2-BPDE-dG-15N5 mutagenicity assays?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model adduct formation vs. BPDE exposure. Apply bootstrap resampling to estimate confidence intervals for low-sample-size datasets. Validate with Akaike’s information criterion (AIC) to select optimal models .
Q. How can researchers ensure reproducibility when replicating (±)-cis-anti-N2-BPDE-dG-15N5 studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
